3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide
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Overview
Description
3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide is a complex organic compound characterized by the presence of multiple halogen atoms and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide typically involves multi-step organic reactions. One common method includes the halogenation of a pyridine derivative followed by amide formation. The reaction conditions often require the use of catalysts and specific solvents to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and efficiency. The use of automated systems and advanced analytical techniques is crucial for monitoring the reaction progress and product quality.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This involves the addition of hydrogen or the removal of oxygen, using reducing agents such as lithium aluminum hydride.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Solvents: Dimethyl sulfoxide (DMSO), acetonitrile, and dichloromethane.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of advanced materials with specific properties, such as high thermal stability or resistance to chemical degradation.
Mechanism of Action
The mechanism of action of 3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
- 2,3-dichloro-5-(trifluoromethyl)pyridine
- 4-chloro-2-(trifluoromethyl)pyridine
- 2,6-difluoro-4-(trifluoromethyl)pyridine
Uniqueness
What sets 3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide apart from similar compounds is its unique combination of halogen atoms and functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-chloro-N-[(2,6-difluorophenyl)methyl]-4-(trifluoromethyl)pyridine-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClF5N2O/c15-11-8(14(18,19)20)4-5-21-12(11)13(23)22-6-7-9(16)2-1-3-10(7)17/h1-5H,6H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNXIMIGIACONBP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)F)CNC(=O)C2=NC=CC(=C2Cl)C(F)(F)F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClF5N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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